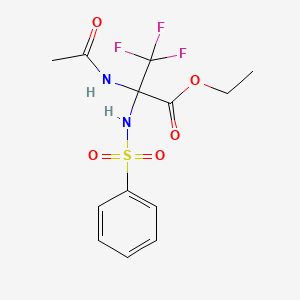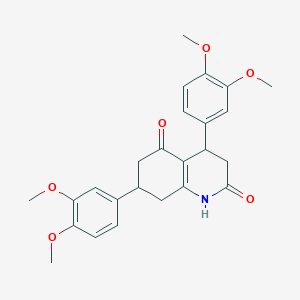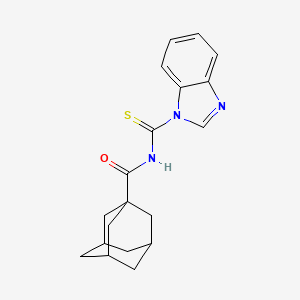![molecular formula C14H10N2O2 B5512204 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds closely related to "2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione," typically involves multi-step chemical reactions. For instance, Lv et al. (2013) describe the synthesis of novel derivatives through a series of characterized steps, including IR, 1H NMR, and HRMS, which elucidate the method of forming such complex structures (Lv et al., 2013). Similarly, Nguyen and Dai (2023) discuss the preparation of pyrrolidine-2,3-dione derivatives, highlighting the significance of the three-component reaction in the synthesis process (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including "this compound," often features a twisted conformation that influences its physical and chemical properties. Caracelli et al. (2010) detail the crystal structure of a related compound, showcasing the orientation of various groups around the pyrrolidine ring and highlighting the impact of molecular conformation on intermolecular interactions (Caracelli et al., 2010).
Chemical Reactions and Properties
The unique structure of "this compound" suggests a variety of chemical reactions and properties. For example, Alizadeh and Ghanbaripour (2013) report on the efficient synthesis of derivatives through multi-component reactions, highlighting the compound's reactivity and potential for forming diverse chemical structures (Alizadeh & Ghanbaripour, 2013).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives can vary significantly based on their molecular structure. Zhang and Tieke (2008) explore the synthesis and properties of polymers containing a related pyrrolopyrrole unit, demonstrating the influence of molecular structure on solubility and fluorescence, which are critical factors in material science applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of compounds like "this compound" are closely linked to their structural characteristics. Mitsumoto and Nitta (2004) discuss the novel synthesis and properties of pyrrole derivatives, shedding light on their aromaticity and potential for oxidation reactions, which are essential aspects of their chemical behavior (Mitsumoto & Nitta, 2004).
Applications De Recherche Scientifique
Structural and Chemical Analysis
The study of structural conformations of related pyrrolidine dione compounds highlights their molecular interactions and conformations. For instance, the pyrrolidine-2,5-dione ring exhibits a twisted conformation, with acetyl groups lying to opposite sides, indicating its structural flexibility and potential for diverse chemical reactions and interactions (Caracelli et al., 2010).
Semiconductor and Material Science
Derivatives of pyrrolo[3,4-c]pyridine-dione have been utilized in the development of novel nitrogen-embedded small molecules for semiconducting applications. These compounds exhibit unique optical, electrochemical properties, and carrier transport properties, showcasing their potential in the field of electronics and material science (Zhou et al., 2019).
Organic Synthesis and Chemical Transformations
Research into pyrrolidine diones extends into organic synthesis, where their transformations and derivatives are explored. For example, the conversion of pyrrolidine-2,5-dione to maleimide through tosylation provides insights into novel synthetic routes and mechanisms, contributing to medicinal chemistry and drug development (Yan et al., 2018).
Photoluminescent Materials
The synthesis and characterization of novel derivatives, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione, indicate their potential use in photoluminescent materials. This opens avenues for their application in optoelectronic devices and as materials with specific light-emitting properties (Lv et al., 2013).
Electrochemical Applications
Compounds based on the pyrrolo[3,4-c]pyridine-dione structure have shown excellent electrocatalytic activity for the reduction of CO2, demonstrating their potential in environmental applications and as catalysts in electrochemical reactions (Ghobadi et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs) . FGFRs and TRKs play essential roles in various types of tumors and are involved in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with its targets by binding to the receptors, leading to inhibition of their activities . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound could form two hydrogen bonds with the backbone carbonyl and NH in the hinge region .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that similar compounds have shown good plasma stability .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cancer cell proliferation and induce apoptosis . Furthermore, it also significantly inhibits the migration and invasion of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-benzylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGCUHGBTMPMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)
![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)


![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)


![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)